![molecular formula C18H23N7S B2696040 2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile CAS No. 728001-49-8](/img/structure/B2696040.png)

2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

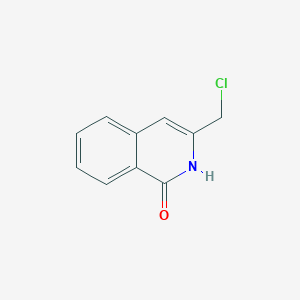

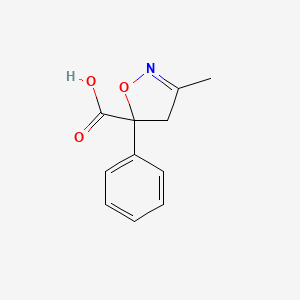

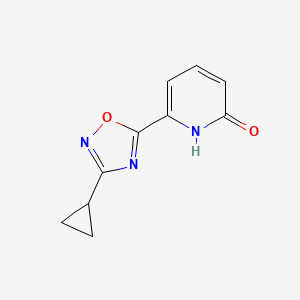

The compound is a complex organic molecule with several functional groups, including an amino group, a dimethylamino group, a triazine ring, a methylsulfanyl group, a hexahydrocycloocta[b]pyridine ring, and a carbonitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazine ring and the hexahydrocycloocta[b]pyridine ring would likely contribute significantly to the molecule’s three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the amino groups might participate in acid-base reactions, the carbonitrile group could undergo nucleophilic addition reactions, and the rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like amino and carbonitrile might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide derivatives serve as privileged structures for heterocyclic synthesis. They are versatile reactants due to the carbonyl and cyano functions, which enable reactions with common bidentate reagents. The active hydrogen on C-2 can participate in condensation and substitution reactions. Researchers have explored the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building organic heterocycles. These compounds hold promise for evolving better chemotherapeutic agents .

Biologically Active Compounds

The diverse biological activities reported for cyanoacetamide derivatives have drawn attention from biochemists. Researchers have investigated their potential as chemotherapeutic agents. By modifying the cyanoacetamide structure, scientists aim to develop novel compounds with enhanced bioactivity. These efforts contribute to drug discovery and development .

Fluorescent Molecular Sensors

Certain pyridine-3-carbonitrile derivatives, including those related to our compound, exhibit aggregation-induced emission (AIE). Researchers have studied their performance as fluorescent molecular sensors. Specifically, they monitor photopolymerization processes of different monomers using the Fluorescence Probe Technique (FPT). These compounds could find applications in materials science and polymer chemistry .

Cyanoacetylation of Amines

Cyanoacetamide derivatives have been used in the cyanoacetylation of amines. Recent advances in preparation methods have enabled the synthesis of N-cyanoacetamides. These compounds react with various amines to form biologically active heterocyclic moieties. The resulting products may have applications in medicinal chemistry and drug design .

Building 2-Oxopyridine Derivatives

By treating 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents, researchers have synthesized 2-oxopyridine derivatives. The reaction proceeds via 1,3-dinucleophilic attack on the acetamido 1,3-bielectrophilic moiety. These derivatives could have interesting properties for further exploration .

Biological Relevance and Drug Development

Given the structural features of our compound, it’s worth investigating its potential biological activities. Researchers may explore its interactions with biological targets, evaluate its pharmacokinetics, and assess its toxicity profile. Such studies contribute to understanding its suitability as a drug candidate .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7S/c1-25(2)18-23-15(22-17(20)24-18)11-26-16-13(10-19)9-12-7-5-3-4-6-8-14(12)21-16/h9H,3-8,11H2,1-2H3,(H2,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRTVCWAFQWKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CSC2=C(C=C3CCCCCCC3=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2695957.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2695969.png)

![5-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2695973.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)